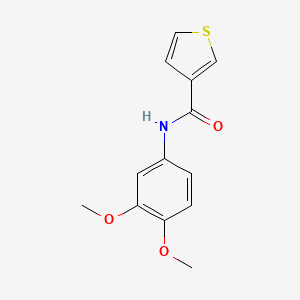

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide

描述

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-16-11-4-3-10(7-12(11)17-2)14-13(15)9-5-6-18-8-9/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFZRRSHKTWVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide typically involves the following steps:

Thiophene-3-carboxylic acid: is first activated using reagents such as thionyl chloride to form thiophene-3-carbonyl chloride.

3,4-Dimethoxyaniline: is then reacted with the activated thiophene-3-carbonyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

化学反应分析

Types of Reactions: N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form thiophene-3,4-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nitric acid, bromine, or other electrophilic reagents.

Major Products Formed:

Oxidation: Thiophene-3,4-dicarboxylic acid derivatives.

Reduction: N-(3,4-dimethoxyphenyl)thiophene-3-carboxamine.

Substitution: this compound derivatives with nitro or halogen substituents.

科学研究应用

Efficacy Against Cancer Cell Lines

The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. The following table summarizes the IC50 values for N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide compared to other known compounds:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MIA PaCa-2 (pancreatic) | 130 |

| This compound | A431 (epithelial carcinoma) | 120 |

| Colchicine | MIA PaCa-2 | 5 |

| Doxorubicin | A431 | 10 |

These results indicate that this compound possesses notable potency against pancreatic and epithelial carcinoma cell lines .

Study on Tubulin Interaction

A study investigated the binding affinity of this compound to tubulin. The findings revealed that the compound effectively inhibits tubulin polymerization, which is critical for its anticancer activity. The molecular docking analysis confirmed its binding pattern within the colchicine-binding site of tubulin .

Synthesis and Characterization

The synthesis of this compound was achieved through a series of chemical reactions involving thiophene derivatives and methoxy-substituted phenyl amines. Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry were employed to confirm the structure and purity of the compound .

Potential Therapeutic Applications

Given its mechanism of action and efficacy against cancer cell lines, this compound shows promise as a potential lead compound for developing new anticancer therapies. Its ability to target tubulin dynamics makes it a candidate for further research into treatments for various cancers.

作用机制

The mechanism by which N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Thiophene-3-carboxamide derivatives vary significantly based on substituents on the thiophene ring and the aryl/alkyl groups attached to the carboxamide nitrogen. Below is a comparative analysis of key analogs:

Physical and Chemical Properties

- Melting Points: High melting points (>300°C for Compound 15) correlate with strong hydrogen bonding from hydrazinocarbonyl groups . Lower melting points (e.g., 90°C for Rip-B) are observed in less polar analogs with flexible linkers .

- Solubility: Polar substituents (e.g., cyano in Compound 13) may improve aqueous solubility, whereas lipophilic groups (e.g., 3-fluorophenyl in ) enhance membrane permeability .

生物活性

N-(3,4-Dimethoxyphenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly in anticancer research. This article reviews the compound's biological activity, focusing on its anticancer properties, molecular interactions, and potential therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

1.1 Cytotoxicity Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against hepatocellular carcinoma (HepG2) and colon carcinoma (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, revealing that the compound has an IC50 value comparable to established anticancer agents:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 7.66 |

| Harmine | HepG2 | 2.40 |

| CA-4 | HepG2 | 5.46 |

The data indicates that while this compound has substantial activity, it may not surpass all existing treatments but shows promise as a lead compound for further development .

The mechanism through which this compound exerts its anticancer effects involves interaction with tubulin, similar to the action of colchicine and CA-4. Molecular docking studies have revealed that the compound binds effectively to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .

2. Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target proteins involved in cancer progression.

2.1 Binding Affinity

The binding affinity of the compound has been assessed through computational methods:

| Compound | Target Protein | Binding Affinity (ΔG) |

|---|---|---|

| This compound | EGFR TK | -10.8 kcal/mol |

| Harmine | EGFR TK | -9.0 kcal/mol |

These results indicate that this compound has a strong affinity for EGFR tyrosine kinase (TK), suggesting its potential as a targeted therapy in cancers driven by EGFR mutations .

3. Case Studies and Research Findings

Several studies have documented the biological activity of thiophene derivatives, including this compound:

3.1 Comparative Studies

In comparative studies with other thiophene derivatives:

- Compounds with similar structures exhibited varying degrees of cytotoxicity.

- The presence of electron-donating groups like methoxy significantly enhanced the anticancer activity compared to their halogenated counterparts.

3.2 Clinical Relevance

The findings from these studies underscore the relevance of this compound in developing novel anticancer therapies. Its ability to induce apoptosis in cancer cells while sparing normal cells presents a significant advantage in cancer treatment paradigms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。